
Antimony;gadolinium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony;gadolinium(3+) is a compound formed by the combination of antimony and gadolinium ions Antimony is a metalloid with the symbol Sb and atomic number 51, while gadolinium is a rare-earth metal with the symbol Gd and atomic number 64
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of antimony;gadolinium(3+) typically involves the reaction of antimony and gadolinium salts under controlled conditions. One common method is the solid-state reaction, where antimony and gadolinium oxides are mixed and heated at high temperatures to form the desired compound. Another method involves the use of a hydrothermal process, where the reactants are dissolved in water and subjected to high pressure and temperature to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of antimony;gadolinium(3+) may involve large-scale solid-state reactions or hydrothermal processes. The choice of method depends on factors such as the desired purity of the product, cost, and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Antimony;gadolinium(3+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, gadolinium in the compound can react with oxygen to form gadolinium(III) oxide, while antimony can react with sulfur to form antimony sulfide.
Common Reagents and Conditions:
Oxidation: Gadolinium reacts with oxygen at elevated temperatures to form gadolinium(III) oxide.
Reduction: Antimony can be reduced using reducing agents such as hydrogen gas.
Substitution: The compound can undergo substitution reactions with halogens to form halides.
Major Products:
Oxidation: Gadolinium(III) oxide (Gd2O3)
Reduction: Elemental antimony (Sb)
Substitution: Gadolinium halides (e.g., GdCl3, GdBr3)
Aplicaciones Científicas De Investigación
Antimony;gadolinium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
Mecanismo De Acción
The mechanism of action of antimony;gadolinium(3+) involves its interaction with molecular targets and pathways in biological systems. Gadolinium ions can interact with water molecules, enhancing the contrast in MRI scans. Additionally, the compound’s magnetic properties can influence cellular processes and molecular interactions, making it useful in various biomedical applications.
Comparación Con Compuestos Similares
Gadolinium(III) oxide (Gd2O3): A compound with similar magnetic properties used in MRI contrast agents.
Antimony sulfide (Sb2S3): A compound with applications in materials science and electronics.
Uniqueness: Antimony;gadolinium(3+) is unique due to the combination of properties from both antimony and gadolinium. This combination results in a compound with distinct magnetic, electronic, and catalytic properties, making it valuable for a wide range of applications.
Propiedades
Número CAS |
12024-80-5 |
|---|---|
Fórmula molecular |
GdSb |
Peso molecular |
279.0 g/mol |
Nombre IUPAC |
stibanylidynegadolinium |
InChI |
InChI=1S/Gd.Sb |
Clave InChI |
IYUFCXCHSDHHAR-UHFFFAOYSA-N |
SMILES |
[Sb].[Gd+3] |
SMILES canónico |
[Sb]#[Gd] |
| 12024-80-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


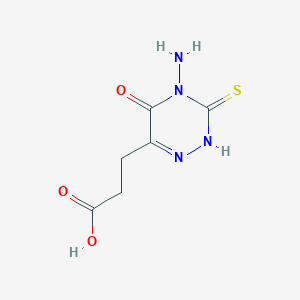
![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)
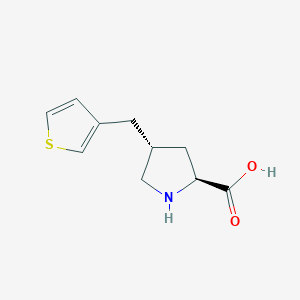
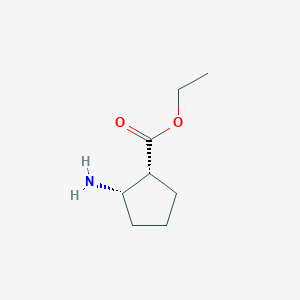
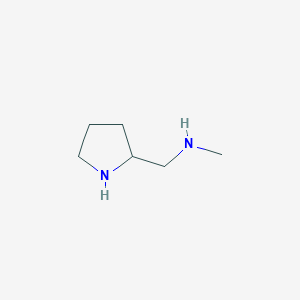
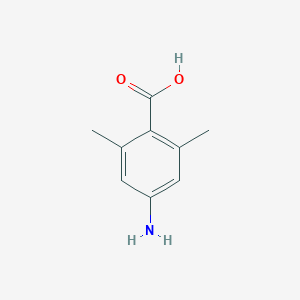
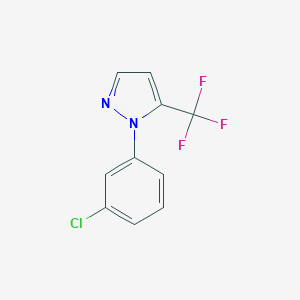

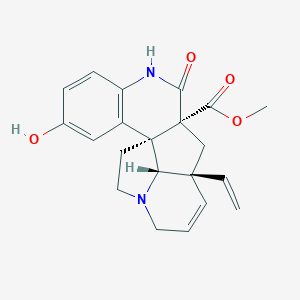
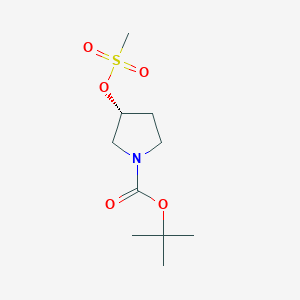
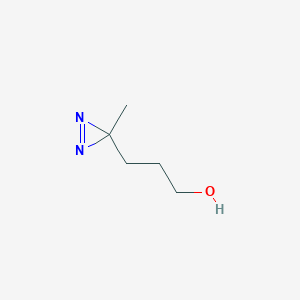
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
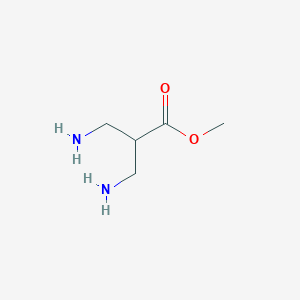
![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
